molecular formula C14H14N2O2 B7519246 N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide

N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide

Cat. No. B7519246
M. Wt: 242.27 g/mol
InChI Key: BXQUSRYBAXLNAW-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as MPA-Na, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Scientific Research Applications

N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been used in scientific research for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been studied for its potential as an anti-inflammatory agent, as well as for its activity against cancer cells. In materials science, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been investigated for its potential as a precursor for the synthesis of metal-organic frameworks. In agriculture, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been studied for its potential as a growth regulator for plants.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide is not yet fully understood. However, studies have suggested that N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has anti-inflammatory and anti-cancer effects in vitro and in vivo. N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit the growth of certain cancer cells, such as breast cancer cells, by inducing apoptosis (programmed cell death). In addition, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have growth-promoting effects on plants, particularly on the roots.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide in lab experiments is its relatively low cost and ease of synthesis. However, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may have limited solubility in certain solvents, which may affect its bioavailability and efficacy. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide.

Future Directions

Future research on N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may focus on elucidating its mechanism of action, as well as on exploring its potential applications in various fields, such as drug discovery, materials science, and agriculture. In drug discovery, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may be further investigated for its potential as an anti-inflammatory and anti-cancer agent. In materials science, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may be studied for its potential as a precursor for the synthesis of metal-organic frameworks with novel properties. In agriculture, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may be further investigated for its potential as a growth regulator for various plant species.
Conclusion
In conclusion, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may lead to new discoveries and applications in the future.

Synthesis Methods

N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide can be synthesized through a multistep process involving the reaction of 3-methylbenzoyl chloride with 2-pyridinecarboxylic acid, followed by the reaction of the resulting compound with sodium hydroxide. The final product is obtained by recrystallization of the resulting sodium salt.

properties

IUPAC Name

N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-5-4-6-12(9-11)15-13(17)10-16-8-3-2-7-14(16)18/h2-9H,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQUSRYBAXLNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=CC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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